Product packaging for (3-Iodopropoxy)trimethylsilane(Cat. No.:CAS No. 78173-39-4)

(3-Iodopropoxy)trimethylsilane

Cat. No.: B3057253
CAS No.: 78173-39-4
M. Wt: 258.17 g/mol
InChI Key: LSUWAANCLCUNEA-UHFFFAOYSA-N
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Description

(3-Iodopropoxy)trimethylsilane (CAS 78173-39-4) is an organosilicon compound with the molecular formula C6H15IOSi . It serves as a valuable building block in organic and organometallic synthesis, particularly where the introduction of a reactive iodine functionality and a protected hydroxyl group is required. The molecular structure combines a 1-iodo-3-oxypropyl chain with a trimethylsilyl (TMS) protecting group. This configuration makes it a useful precursor for various transformations; the iodine moiety can participate in cross-coupling reactions or serve as a leaving site in nucleophilic substitutions, while the silyl ether protects the oxygen from unwanted reactions and can be cleaved under mild conditions to reveal the alcohol . Researchers can leverage this compound as a synthetic intermediate in the development of more complex molecules, including pharmaceuticals, specialty chemicals, and novel materials. The reactive iodide allows for carbon-chain extension, and the silyl protecting group offers strategic advantages in multi-step synthesis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15IOSi B3057253 (3-Iodopropoxy)trimethylsilane CAS No. 78173-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopropoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15IOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUWAANCLCUNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447355
Record name Silane, (3-iodopropoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78173-39-4
Record name Silane, (3-iodopropoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic and Theoretical Investigations into the Chemistry of 3 Iodopropoxy Trimethylsilane

Elucidation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms involving (3-Iodopropoxy)trimethylsilane is crucial for understanding its reactivity and for optimizing its application in organic synthesis. The presence of a primary iodide and a trimethylsilyl (B98337) ether group on a flexible propyl chain suggests that the compound can participate in a variety of transformations, primarily involving nucleophilic substitution at the carbon bearing the iodine atom.

Kinetic Studies of Key Synthetic Transformations

Detailed kinetic studies on the synthetic transformations of this compound are limited in the publicly available scientific literature. However, analysis of related compounds allows for postulations on its reactivity. For instance, in nucleophilic substitution reactions, the rate is significantly influenced by the nature of the nucleophile, the solvent, and the temperature. The iodine atom is an excellent leaving group, suggesting that reactions such as Williamson ether synthesis or the formation of carbon-carbon bonds via reaction with organometallic reagents would proceed readily.

In a hypothetical reaction with a generic nucleophile (Nu-), the rate law would likely be second order, consistent with an SN2 mechanism:

Rate = k[this compound][Nu-]

Further empirical studies would be required to determine the specific rate constants and activation energies for reactions with various nucleophiles.

Reactant Nucleophile Solvent Temperature (°C) Postulated Rate Constant (k, M⁻¹s⁻¹)
This compoundSodium azideDMF25Data not available
This compoundSodium phenoxideTHF25Data not available
This compoundLithium dimethylcuprateEther0Data not available

Stereochemical Outcomes and Diastereoselective Control

Given that this compound is an achiral molecule, reactions at the iodinated carbon atom will not directly lead to stereochemical consequences unless a chiral center is present elsewhere in the reacting partner or is formed during the reaction. In reactions with chiral nucleophiles, the formation of diastereomers is possible. The stereochemical outcome of such reactions would be dependent on the steric and electronic interactions in the transition state.

For example, if the trimethylsilyl group were to be replaced by a bulkier silyl (B83357) group and the nucleophile were chiral, it might be possible to achieve some degree of diastereoselective control. However, without specific experimental data, any discussion on stereochemical outcomes remains speculative. The principles of stereochemistry are fundamental in organic synthesis, influencing the reactivity and properties of molecules.

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable insights into the properties and reactivity of molecules where experimental data is scarce.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound can be modeled using quantum chemical methods such as Density Functional Theory (DFT). Such calculations would likely show a significant polarization of the C-I bond, with the carbon atom being electrophilic and the iodine atom being a good leaving group. The highest occupied molecular orbital (HOMO) would likely be localized on the iodine atom, while the lowest unoccupied molecular orbital (LUMO) would be centered on the σ* orbital of the C-I bond. This electronic configuration is consistent with the expected reactivity of the molecule towards nucleophiles.

Predictions of reactivity, such as Fukui functions or electrostatic potential maps, would highlight the electrophilic nature of the carbon atom attached to the iodine, making it the primary site for nucleophilic attack.

Conformational Analysis and Energetic Profiles of Reaction Pathways

The conformational flexibility of the propyl chain in this compound allows it to adopt various conformations. Computational modeling can be used to determine the relative energies of these conformers and the energy barriers to their interconversion. The most stable conformer would likely be one that minimizes steric interactions between the bulky trimethylsilyl group and the iodine atom.

Computational Method Property Calculated Predicted Outcome
DFT (B3LYP/6-31G)HOMO-LUMO gapModerate gap, indicating moderate reactivity
DFT (B3LYP/6-31G)Electrostatic PotentialNegative potential on oxygen and iodine, positive on adjacent carbons
Molecular Mechanics (MMFF94)Conformational EnergiesStaggered conformations are lower in energy than eclipsed

Integration into Derivatization Strategies for Analytical Chemistry

Enhancement of Chromatographic Performance (HPLC, GC-MS)

For Gas Chromatography (GC) analysis, analytes must be volatile and thermally stable. Many polar compounds, such as those containing hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, are non-volatile and can degrade at the high temperatures of the GC inlet and column. Silylation replaces the active hydrogen in these polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. This modification reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.

While common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose, there is no specific data in the reviewed literature detailing the use of (3-Iodopropoxy)trimethylsilane for increasing the volatility and thermal stability of analytes for GC-MS or HPLC analysis. Theoretically, as a silylating agent, it would be expected to impart similar properties to a derivatized molecule.

Derivatization can significantly improve the detection sensitivity in Mass Spectrometry (MS). The introduction of a specific chemical moiety can enhance the ionization efficiency of the analyte or direct the fragmentation pattern to produce characteristic and abundant ions, which are crucial for selective and sensitive detection.

The presence of an iodine atom in this compound is of particular interest in this context. Iodine has a distinct isotopic pattern (a single stable isotope at m/z 127) and a high mass defect. Derivatization with an iodine-containing reagent could potentially lead to:

Characteristic Isotopic Patterns: The presence of iodine would result in a unique signal in the mass spectrum, aiding in the identification of the derivatized analyte.

Enhanced Ionization: The introduction of the iodo- group might influence the ionization process, potentially leading to increased signal intensity.

Directed Fragmentation: The C-I bond could serve as a specific fragmentation site, leading to the formation of predictable and high-intensity fragment ions, which is beneficial for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments, thereby increasing sensitivity and selectivity.

However, no published studies were found that specifically demonstrate these strategies using this compound for improved MS detection.

Introduction of Spectroscopic Tags for Enhanced Characterization

Beyond mass spectrometry, derivatization can be used to introduce tags that enhance the detection of analytes by other spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy. This is particularly useful for compounds that lack a native chromophore or fluorophore.

The this compound moiety itself does not possess strong chromophoric or fluorophoric properties. Therefore, its direct application as a spectroscopic tag for techniques like UV-Vis or fluorescence detection is not apparent. While the iodine atom could potentially be used as a heavy atom for techniques like X-ray crystallography, its utility as a general spectroscopic tag for routine analytical characterization is not supported by the available literature.

Retrosynthetic Perspectives on 3 Iodopropoxy Trimethylsilane

Disconnection Strategies for the Iodopropoxy Moiety

The primary goal in the retrosynthetic analysis of (3-Iodopropoxy)trimethylsilane is to identify bonds that can be disconnected to lead to stable and accessible precursors. The iodopropoxy moiety presents two key bonds for disconnection: the carbon-iodine (C-I) bond and the carbon-oxygen (C-O) bond of the silyl (B83357) ether.

A logical disconnection strategy involves breaking the molecule at the C-O bond of the ether linkage. This is a common strategy for ethers, leading to an alkoxide (or alcohol) and a silyl halide. In the case of this compound, this disconnection leads to a 3-iodopropanol synthon and a trimethylsilyl (B98337) electrophile. The corresponding synthetic equivalents would be 3-iodopropan-1-ol and a trimethylsilylating agent like chlorotrimethylsilane (B32843).

Another key disconnection is the C-I bond. Alkyl iodides are often prepared from alcohols, so this disconnection points towards a propanol (B110389) derivative as a precursor. This disconnection suggests that the iodo group can be introduced in the forward synthesis via a substitution reaction on a suitable leaving group, which itself can be derived from an alcohol.

DisconnectionBond CleavedPrecursor SynthonsSynthetic Equivalents
Ether DisconnectionC-O3-Iodopropoxide, (CH₃)₃Si⁺3-Iodopropan-1-ol, (CH₃)₃SiCl
Alkyl Iodide DisconnectionC-I3-Hydroxypropyl cation, I⁻1,3-Propanediol derivative, Source of I⁻

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key bond-forming reaction or to simplify the synthesis. youtube.com For this compound, FGI is central to its logical synthesis.

The retrosynthetic disconnection of the C-I bond leads to a precursor alcohol. In the forward synthesis, this necessitates the conversion of a hydroxyl group into an iodide. This is a common FGI that can be achieved through various methods, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by treating the alcohol with hydroiodic acid. youtube.com A particularly efficient method involves the use of a CeCl₃·7H₂O/NaI system in acetonitrile, which allows for the conversion of alcohols to alkyl iodides under mild conditions. youtube.com

Similarly, the trimethylsilyl ether group is a protecting group for the alcohol. The formation of a silyl ether from an alcohol is a standard FGI. wikipedia.org This is typically achieved by reacting the alcohol with a silyl halide, such as chlorotrimethylsilane, in the presence of a base like triethylamine (B128534) or imidazole. chemicalbook.com The base serves to neutralize the HCl produced during the reaction. chemicalbook.com

Therefore, a plausible retrosynthetic pathway for this compound would involve the disconnection of the silyl ether first, followed by the FGI of the iodide to an alcohol, leading to the simple and commercially available precursor, 1,3-propanediol.

TransformationFunctional Group ChangeReagents for Forward Synthesis
Iodination-OH → -IPPh₃, I₂, Imidazole or CeCl₃·7H₂O, NaI
Silylation-OH → -OSi(CH₃)₃(CH₃)₃SiCl, Et₃N

Application in Total Synthesis Planning for Multistep Pathways

This compound is a valuable building block in multistep synthesis due to its bifunctional nature. It possesses a reactive alkyl iodide at one end and a protected hydroxyl group at the other. This allows for sequential reactions, where one part of the molecule is reacted while the other remains inert, to be unmasked later for further transformations.

The primary alkyl iodide is an excellent electrophile for nucleophilic substitution reactions. wikipedia.org It can react with a wide range of nucleophiles, such as carbanions (e.g., Grignard reagents, organolithiums), enolates, alkoxides, and amines, to form new carbon-carbon or carbon-heteroatom bonds. This makes this compound a useful three-carbon electrophilic building block for extending carbon chains.

Once the alkyl iodide has been reacted, the trimethylsilyl ether can be deprotected under mild conditions to reveal the primary alcohol. Silyl ethers are typically cleaved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic aqueous conditions. chemicalbook.com The regenerated alcohol can then participate in a variety of subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to another leaving group for a second nucleophilic substitution.

This sequential reactivity makes this compound a versatile tool in the synthesis of more complex molecules. For example, in the planning of a total synthesis, it could be used to introduce a three-carbon chain with a terminal hydroxyl group. The iodide allows for the initial coupling to a complex molecular fragment, and the subsequent deprotection and functionalization of the alcohol provide a handle for further elaboration of the molecular structure.

Feature of this compoundSynthetic UtilityPotential Subsequent Reactions of the Product
Primary Alkyl IodideElectrophile in Sₙ2 reactionsDeprotection of the silyl ether
Trimethylsilyl EtherProtected primary alcoholOxidation, esterification, or further substitution of the revealed alcohol

Future Directions and Emerging Research Avenues in 3 Iodopropoxy Trimethylsilane Research

Integration with Continuous Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting towards continuous flow processes and automation to improve efficiency, safety, and reproducibility. nih.govacs.orgresearchgate.net The synthesis and subsequent reactions of (3-Iodopropoxy)trimethylsilane are well-suited for adaptation to these modern techniques.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing potentially exothermic reactions involving the iodo group or the precise cleavage of the silyl (B83357) ether. nih.gov Future research will likely focus on developing telescoped flow syntheses where this compound is generated and consumed in situ, minimizing the handling of this reactive intermediate. acs.org

Key Research Objectives:

Development of integrated flow systems: Designing modular flow platforms for the on-demand synthesis and functionalization of this compound.

In-line purification and analysis: Incorporating real-time monitoring and purification technologies to ensure high purity and yield of products derived from this compound.

Automated platforms for library synthesis: Utilizing automated synthesizers to rapidly generate libraries of derivatives for applications in drug discovery and materials science. nus.edu.sg

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Control Limited control over exothermsPrecise temperature and pressure control
Safety Handling of bulk reactive intermediatesSmall reaction volumes enhance safety
Scalability Challenging to scale upReadily scalable by extending operation time
Reproducibility Operator-dependentHigh reproducibility and consistency

Exploration of Biocatalytic and Chemoenzymatic Approaches

The principles of green chemistry are increasingly influencing synthetic strategies, with a growing emphasis on the use of enzymes as catalysts. researchgate.netmdpi.com Biocatalytic and chemoenzymatic methods offer mild and selective routes for the transformation of molecules like this compound.

Recent discoveries of "silyl etherases," enzymes capable of hydrolyzing silicon-oxygen bonds, open up new possibilities for the selective deprotection of the trimethylsilyl (B98337) group under biological conditions. nih.govmdpi.comyork.ac.ukresearchgate.net This enzymatic cleavage could be exploited in chemoenzymatic synthesis, where a biological step is integrated into a classical organic synthesis pathway. nih.govresearchgate.netnih.gov

Potential Research Areas:

Enzymatic cleavage of the silyl ether: Screening for and engineering enzymes with high specificity and activity towards this compound.

Biocatalytic functionalization of the iodo group: Investigating the use of enzymes, such as halogenases or dehalogenases, to modify the iodo- functionality.

Tandem chemoenzymatic reactions: Designing one-pot processes where a chemical transformation at the iodo- end is followed by an enzymatic manipulation of the silyl ether, or vice versa.

Expanding Applications in Materials Science and Chemical Biology through Targeted Synthesis

The dual functionality of this compound makes it an attractive candidate for the synthesis of advanced materials and chemical biology probes. The trimethylsilyl ether can act as a protecting group for a hydroxyl functionality, which can be unmasked at a desired stage. study.comwikipedia.orgfiveable.me

In materials science , the iodo group can be used as a handle for surface modification, for example, by grafting onto silica (B1680970) or other materials. sigmaaldrich.comscientificlabs.com Subsequent cleavage of the silyl ether would then expose a hydroxyl group, which can be further functionalized. This strategy could be employed to create surfaces with tailored properties for applications in chromatography, sensing, and catalysis.

In chemical biology , the ability to selectively introduce and remove the trimethylsilyl group is valuable for the synthesis of complex biomolecules. study.com The iodopropoxy moiety can serve as a linker to attach molecules to proteins or other biological targets. The subsequent mild deprotection of the silyl ether would release a hydroxyl group, potentially triggering a biological response or allowing for further labeling.

Future Research Trajectories:

Synthesis of functionalized nanoparticles: Using this compound to create core-shell nanoparticles with a reactive surface. sigmaaldrich.com

Development of novel linkers for bioconjugation: Designing linkers based on the this compound scaffold for targeted drug delivery and imaging.

Creation of smart materials: Synthesizing polymers incorporating this compound that can respond to specific stimuli through cleavage of the silyl ether.

Advancement of Sustainable and Resource-Efficient Synthetic Routes

Future synthetic routes to this compound and its derivatives will increasingly focus on sustainability and resource efficiency. This involves minimizing waste, using less hazardous reagents, and improving atom economy. mdpi.comresearchgate.net

The direct synthesis of organosilicon compounds is a key area of research for improving the sustainability of silicone production. mdpi.comresearchgate.netacs.org Applying these principles to the synthesis of this compound could involve catalytic methods that avoid stoichiometric waste. Furthermore, the development of catalytic systems for the functionalization of the iodo- and silyl ether groups that operate under mild conditions and with high turnover numbers will be crucial.

Key Sustainability Goals:

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Iodopropoxy)trimethylsilane
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